(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing an amino group and a thiocarbonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted amino-thiadiazole derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
Structural Features: The presence of the propanamide group in this compound distinguishes it from other thiadiazole derivatives.
Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H8N4OS |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(thiadiazol-4-yl)propanamide |
InChI |
InChI=1S/C5H8N4OS/c6-3(1-5(7)10)4-2-11-9-8-4/h2-3H,1,6H2,(H2,7,10)/t3-/m1/s1 |
InChI Key |
QIYGQZYODFHOOD-GSVOUGTGSA-N |
Isomeric SMILES |
C1=C(N=NS1)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=C(N=NS1)C(CC(=O)N)N |
Origin of Product |
United States |
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